4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c18-13-6-4-12(5-7-13)16(24)19-10-14-20-21-17(25-14)26-11-15(23)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGTFFUYWJXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the piperidine moiety. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with 5-mercapto-1,3,4-oxadiazole in the presence of a base such as triethylamine. This is followed by the reaction with 2-oxo-2-(piperidin-1-yl)ethyl chloride to introduce the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure is characterized by the presence of a fluorinated benzamide moiety and an oxadiazole ring, which are known for enhancing biological activity. The general formula is , with a molecular weight of approximately 400.4 g/mol. The oxadiazole ring is particularly significant due to its diverse biological properties.
Research indicates that 4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide exhibits a range of biological activities:
- Anticancer Properties : Several studies have demonstrated that compounds containing oxadiazole rings possess anticancer activity. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Research suggests that similar oxadiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. The piperidine moiety may contribute to these effects by modulating neurotransmitter systems or providing antioxidant benefits .
Case Studies and Research Findings
Numerous studies have documented the applications and effects of similar compounds:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs vary in substituents on the benzamide, oxadiazole, or sulfanyl groups. Key comparisons include:
Key Observations :
- Fluorine vs. Chlorine : The target’s 4-fluoro group may enhance metabolic stability and hydrogen bonding compared to 4-chloro analogs (e.g., ), which are bulkier and more lipophilic .
- Sulfanyl vs.
- Piperidinyl Group : Present in both the target and ’s compound, this group introduces basicity, aiding in solubility and interactions with enzymes or receptors .
Physicochemical Properties
- Melting Points : Analogs like those in (175–178°C) and (solid precipitates) suggest that the target compound likely has a melting point >150°C due to aromatic and heterocyclic rigidity .
- Solubility : The piperidinyl group may enhance aqueous solubility compared to purely aromatic derivatives (e.g., ’s benzenesulfonyl compound), which rely on polar sulfonyl groups for solubility .
Biological Activity
4-fluoro-N-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The oxadiazole moiety is known for its role in enhancing the pharmacological profile of compounds by influencing their interaction with biological receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes that are crucial in cancer pathways.
- Receptor Modulation: It may act as a modulator for various receptors involved in inflammatory processes.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. For example:
- IC50 Values: Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. An IC50 value of approximately 7.4 μM was reported against MCF cell lines, suggesting potent anticancer activity .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- Cytokine Inhibition: It reduces the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
- Absorption and Distribution: The compound shows favorable absorption characteristics, with a high volume of distribution indicative of extensive tissue uptake.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including oxadiazole ring formation, sulfanyl group incorporation, and benzamide coupling. Key optimizations include:
- Temperature Control : Maintain reflux conditions (e.g., ethanol at 78°C) for oxadiazole cyclization to avoid side products .
- Solvent Selection : Use polar aprotic solvents like DMF for coupling reactions to enhance solubility of intermediates .
- Reagent Choice : Employ dehydrating agents (e.g., H2SO4) for oxadiazole formation and coupling agents (e.g., EDC/HOBt) for amide bonds .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from methanol for final purification .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzamide (δ 7.8–8.2 ppm for aromatic protons) and piperidinyl (δ 1.5–2.8 ppm for methylene groups) moieties. <sup>19</sup>F NMR identifies the fluorine substituent (δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 478.12) and fragmentation patterns to confirm structural integrity .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, S–C=S at ~1050 cm<sup>-1</sup>) .
Advanced: How can researchers design experiments to assess this compound’s biological activity against specific targets?
Methodological Answer:
- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural motifs: the oxadiazole ring may inhibit ATP-binding pockets, while the sulfanyl group modulates redox activity .
- Assay Design :
- In vitro enzyme inhibition: Use fluorescence-based assays (e.g., NADH-coupled detection for oxidoreductases) with IC50 determination .
- Cellular assays: Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
Advanced: What strategies resolve contradictions in SAR studies for analogs of this compound?
Methodological Answer:
- Data Normalization : Account for variations in assay conditions (e.g., pH, temperature) by retesting analogs under standardized protocols .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding poses inconsistent with experimental IC50 values .
- Metabolite Analysis : Use LC-MS to detect in situ degradation products that may explain discrepancies in activity .
Advanced: How can researchers address instability of the sulfanyl-oxadiazole moiety during storage?
Methodological Answer:
- Storage Conditions : Store lyophilized powder at -20°C under argon to prevent oxidation. Avoid aqueous buffers with trace metals .
- Stabilization Additives : Include 1 mM EDTA in solutions to chelate metal ions or 0.1% BSA to reduce surface adsorption .
- Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to quantify breakdown products monthly .
Advanced: What computational approaches predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME to estimate logP (~3.2), solubility (≤10 µM), and CYP450 metabolism. The piperidinyl group may enhance blood-brain barrier penetration .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding mode stability in target proteins .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity risks linked to the sulfanyl group .
Advanced: How can in vivo studies be designed to evaluate this compound’s efficacy?
Methodological Answer:
- Animal Models : Use xenograft mice (e.g., HCT-116 colon cancer) for antitumor activity. Dose at 10–50 mg/kg (oral or i.p.) for 21 days .
- Biomarker Analysis : Quantify tumor volume (caliper measurements) and serum cytokines (ELISA) pre- and post-treatment .
- Pharmacokinetics : Collect plasma samples at 0, 1, 4, 8, 24 h post-dose for LC-MS analysis of half-life and bioavailability .
Advanced: What methods identify synergistic interactions between this compound and existing drugs?
Methodological Answer:
- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify pathways upregulated in combination vs. monotherapy .
Advanced: How can the piperidinyl group’s stereochemistry influence target binding?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test activity .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve 3D binding interactions. Piperidinyl N–H may form hydrogen bonds with Asp86 in the active site .
Advanced: What experimental controls are essential for validating this compound’s mechanism of action?
Methodological Answer:
- Negative Controls : Use a scrambled analog (e.g., with a morpholine instead of piperidine) to confirm specificity .
- Knockout Models : Test in CRISPR-edited cell lines lacking the putative target protein .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to rule out off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
